molecular formula C8H17NO B1282405 4-(Pyrrolidin-1-yl)butan-1-ol CAS No. 93264-47-2

4-(Pyrrolidin-1-yl)butan-1-ol

Cat. No.: B1282405
CAS No.: 93264-47-2
M. Wt: 143.23 g/mol
InChI Key: ONQHKOLMQDHHDN-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)butan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heterocyclic Compounds : A study by Benetti et al. (2002) describes the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This method is useful for generating both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds.

  • Fabrication of Multicolored Electrochromic Devices : Research by Yagmur et al. (2013) discusses the synthesis of a centrosymmetric polymer precursor related to 4-(Pyrrolidin-1-yl)butan-1-ol for electrochromic devices. The copolymer exhibits multiple colors and improved properties like redox stability.

  • Synthesis of Radioligands : Hiebel et al. (2006) synthesized a radiolabelled high affinity antagonist of the corticotropin-releasing hormone type 1 receptor. This compound could be useful in cell-based binding assays and may offer advantages over peptide-based radioligands.

Thermodynamic Studies

  • Molar Enthalpies in Mixtures : The study by Mehta et al. (1997) investigated the excess molar enthalpies of mixtures involving pyrrolidin-2-one and alcohols. This research provides insights into specific interactions at a molecular level.

  • Phase Behavior in Solvent Mixtures : The work of Yadav et al. (2009) explored molar excess volumes and enthalpies in mixtures containing pyrrolidin-2-one and alcohols, providing understanding about molecular interactions in these mixtures.

Miscellaneous Applications

  • Catalytic Processes : In a study by Dairo et al. (2016), the oxidative transformation of cyclic amines to lactams was catalyzed by CeO2-supported gold nanoparticles. This process is significant for producing chemical feedstocks like lactams efficiently.

  • Liquid Crystal Polymers : Research by Muhammad et al. (2020) involved synthesizing polymers related to this compound for studying their liquid crystalline properties. These findings have potential applications in advanced materials science.

Safety and Hazards

The safety information for 4-(Pyrrolidin-1-yl)butan-1-ol indicates that it should be handled with care to avoid dust formation and breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used .

Properties

IUPAC Name

4-pyrrolidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHKOLMQDHHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524546
Record name 4-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93264-47-2
Record name 4-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-1-yl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Oxo-4-(1-pyrrolidinyl)butyric acid (0.30 g; 1.75 mmol) in 10 mL of THF in an argon-filled flask was treated with lithium aluminum hydride (0.17 g; 4.38 mmol) at 70° C. for 4 h. After cooling the mixture to room temperature, hydrolysis was effected by addition of 0.17 mL each of water and 5 N NaOH, followed by 0.51 mL of water. Stirring was continued for 0.5 h. The mixture was filtered and concentrated under reduced pressure to give the title compound as a colorless oil (0.21 g; 84% yield).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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